Tert-butyl 3-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carbonyl]piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carbonyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O5/c1-20(2,3)29-19(28)23-9-5-6-14(12-23)17(26)22-10-7-15(8-11-22)24-13-16(25)21(4)18(24)27/h14-15H,5-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQNQBNKHPIZNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carbonyl]piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl piperidine-1-carboxylate, which is then reacted with 3-methyl-2,4-dioxoimidazolidine. The reaction conditions often include the use of organic solvents such as tetrahydrofuran and catalysts like palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carbonyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Tert-butyl 3-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carbonyl]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl 3-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carbonyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction and metabolic processes .
Comparison with Similar Compounds
Core Structural Features
The target compound shares the tert-butyl piperidine-1-carboxylate scaffold with multiple analogues (Table 1). Key differences lie in the substituents on the piperidine ring:
The imidazolidinone group in the target compound introduces two carbonyl groups, increasing polarity (logP ~1.5 estimated) compared to lipophilic analogues like the trifluoromethyl-substituted compound (logP ~3.2) .
Physicochemical Data
The target compound’s imidazolidinone moiety is expected to show ¹³C NMR signals at ~170 ppm for carbonyl carbons, distinct from nitrobenzoyl (165–170 ppm) or trifluoromethyl (110–125 ppm) groups in analogues .
Biological Activity
Tert-butyl 3-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carbonyl]piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- Piperidine rings : These are often associated with various biological activities, including analgesic and anti-inflammatory effects.
- Imidazolidinone moiety : This part of the molecule is known for its role in modulating biological pathways and has been linked to anticancer activities.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer Activity | Demonstrated efficacy against various cancer cell lines, particularly in inhibiting proliferation. |
| Enzyme Inhibition | Potential inhibitory effects on specific kinases and enzymes involved in cancer progression. |
| Anti-inflammatory Effects | Modulation of inflammatory pathways, suggesting potential use in treating inflammatory diseases. |
Anticancer Studies
In a recent study evaluating compounds similar to this compound, it was found that derivatives exhibited significant antiproliferative activity against ITK and BTK cell lines. For example:
- Compound 11 : Showed an IC50 of 14.8 µM against ITK-high Jurkat cells.
- Compound 12 : Exhibited moderate activity with an IC50 of 28.8 µM in similar cell lines.
These findings indicate that structural modifications can enhance biological activity, particularly at the C5 position of the piperidine ring, which plays a critical role in binding to target proteins involved in cancer cell proliferation .
Enzyme Inhibition Studies
Research focusing on enzyme inhibition revealed that compounds with similar structures to this compound can selectively inhibit specific serine hydrolases. For instance, a related compound demonstrated over 95% blockade of ABHD3 at a concentration of 0.5 µM without affecting other serine hydrolases . This selectivity is crucial for minimizing side effects in therapeutic applications.
Structure–Activity Relationship (SAR)
The SAR analysis indicates that modifications to the imidazolidinone and piperidine scaffolds significantly influence the biological activity of the compound. Key findings include:
- Substitution patterns : The presence of electron-withdrawing groups at specific positions enhances potency.
- Ring size and saturation : Variations in the piperidine ring structure affect binding affinity to target enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
